
tert-Butyl diethylphosphonoacetate
Overview
Description
tert-Butyl diethylphosphonoacetate (CAS 27784-76-5, molecular formula C10H21O5P, molecular weight 252.24 g/mol) is a phosphonate ester widely employed in organic synthesis. It serves as a critical precursor for synthesizing histone deacetylase (HDAC) inhibitors and other bioactive compounds . Structurally, it consists of a tert-butyl ester group and a diethyl phosphonate moiety, enabling its participation in key reactions such as the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters .
The compound is synthesized via nucleophilic substitution between triethyl phosphite and tert-butyl bromoacetate under nitrogen at 90°C, achieving a 97% yield with >98% purity . Its stability under standard storage conditions and compatibility with diverse solvents (e.g., THF, DMF) make it a versatile reagent in medicinal chemistry and asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl diethylphosphonoacetate can be synthesized through the reaction of tert-butyl bromoacetate with triethyl phosphite . The process involves warming triethyl phosphite to 90°C under a nitrogen atmosphere in a three-necked round-bottomed flask. tert-Butyl bromoacetate is then added dropwise over two hours. The mixture is stirred at 90°C for about four hours and then cooled to room temperature. The resulting mixture is distilled under vacuum to remove low-boiling compounds, yielding this compound as a colorless liquid with a 97% yield .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring the reaction conditions are carefully controlled to maintain high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl diethylphosphonoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonoacetates.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Precursor for HDAC Inhibitors
tert-Butyl diethylphosphonoacetate is recognized as an important precursor for the synthesis of HDAC inhibitors, which have gained attention for their potential in cancer therapy. These inhibitors work by interfering with the function of histone deacetylases, enzymes that play a crucial role in regulating gene expression and are often overactive in cancer cells. The compound facilitates the formation of amidopropenyl hydroxamate derivatives, which exhibit potent HDAC inhibitory activity .
1.2. Synthesis of Phosphopeptide Mimics
The compound has also been employed in the synthesis of phosphopeptide mimetics that target specific signaling pathways involved in cancer progression. For example, it has been utilized to create prodrugs that inhibit the phosphorylation of Stat3, a transcription factor implicated in various malignancies. These prodrugs demonstrate selective inhibition without cytotoxic effects on normal cells, highlighting their therapeutic potential .
Agricultural Applications
2.1. Crop Protection
In addition to its medicinal uses, this compound has applications in agricultural chemistry, particularly in crop protection formulations. Its phosphonate structure allows it to be used as an active ingredient in herbicides and pesticides, providing effective control over various pests and diseases affecting crops .
Synthesis and Reactivity
3.1. Reaction Mechanisms
The compound participates in several chemical reactions that enhance its utility as a building block in organic synthesis:
- Horner-Wadsworth-Emmons Reaction : This reaction involves the formation of alkenes from phosphonate esters and aldehydes or ketones, allowing for the creation of complex molecular architectures suitable for drug development .
- Synthesis of Vitamin D Analogues : It has been used to prepare hydroxymethylated dihydroxyvitamin D3 analogs, which are being investigated for their antitumor properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl diethylphosphonoacetate exerts its effects involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions, facilitating the formation of carbon-carbon bonds. In biological systems, it targets the Src homology 2 domain of Stat 3, influencing signal transduction pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: tert-Butyl Phosphonoacetate Derivatives
tert-Butyl O,O-dimethylphosphonoacetate (CAS 62327-21-3)
- Molecular Formula : C8H17O5P
- Molecular Weight : 224.19 g/mol
- Key Differences: Substituents: Methyl groups replace ethyl groups on the phosphonate moiety. Reactivity: Dimethyl esters are less sterically hindered, which may accelerate nucleophilic reactions but reduce selectivity in certain coupling reactions .
Diethyl (Boc-methyl)phosphonate
- Synonyms: Diethyl tert-butoxycarbonylmethanephosphonate
- Key Role: A protected variant of this compound, used in peptide and carbohydrate chemistry to introduce phosphonate groups without side reactions .
Functional Analogues: Other Phosphonate Esters
Benzyl Dimethylphosphonoacetate
- Key Differences :
tert-Butyl Chloroacetate (CAS 367-21-1262)
- Key Differences :
Horner-Wadsworth-Emmons Reaction
- This compound: Forms α,β-unsaturated esters with high stereoselectivity. For example, it reacts with aldehydes (e.g., benzaldehyde) in the presence of MeMgBr to yield tert-butyl (E)-4-phenylbut-2-enoate .
- Dimethyl Analogue : Faster reaction kinetics due to reduced steric bulk but may compromise selectivity in complex systems .
Stability and Handling
- Both diethyl and dimethyl derivatives are stable under inert conditions but require protection from moisture to prevent hydrolysis.
Case Studies
Synthesis of Antimetastatic Agents: this compound was used to prepare tert-butyl 3-(2,6-dichlorophenyl)-2-(diethoxyphosphoryl)propanoate (Compound 14), a precursor in the synthesis of septin-4 covalent binders with antimetastatic activity in melanoma models .
Asymmetric Synthesis : In the preparation of (+)-preussin derivatives, the compound enabled the formation of key intermediates via Mg-mediated coupling, demonstrating its versatility in stereocontrolled syntheses .
Commercial Availability
- Suppliers: Santa Cruz Biotechnology (5 g for $120), TCI Chemicals (5 g for $4600), Spectrum Chemical .
- Pricing : The diethyl variant is more cost-effective for large-scale applications compared to niche dimethyl derivatives .
Biological Activity
tert-Butyl diethylphosphonoacetate (CAS Number: 27784-76-5) is an organophosphorus compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This compound features a tert-butyl group and two ethyl groups attached to a phosphonate moiety, which enhances its reactivity and steric properties. This article explores the biological activity of this compound, focusing on its role in drug development, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₄H₃₁O₄P
- Molecular Weight : 252.24 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 274.7 °C
- Flash Point : 155.1 °C
This compound acts primarily as a nucleophile in various chemical reactions, facilitating the formation of carbon-carbon double bonds and other functional groups. Its ability to serve as a precursor in synthetic pathways makes it valuable for developing potential therapeutic agents, including inhibitors targeting specific proteins involved in disease processes.
Applications in Drug Development
-
Synthesis of Antitumor Agents :
- The compound has been utilized as a carbanion precursor in the synthesis of hydroxymethylated dihydroxyvitamin D3 analogs, which exhibit potential antitumor properties.
- It has also been involved in the synthesis of DPP4 inhibitors, such as ABT-341, which are relevant for treating diabetes.
- Histone Deacetylase Inhibition :
-
Targeting Protein Domains :
- Researchers have incorporated this compound into prodrugs designed to target specific protein domains, such as the Src homology 2 (SH2) domain of Stat3, which is implicated in various cancers. These prodrugs can inhibit the phosphorylation of Stat3, thereby disrupting its signaling pathways and potentially leading to cancer cell apoptosis .
Case Study 1: Inhibition of Stat3 Phosphorylation
A study demonstrated that phosphopeptide mimics designed from this compound effectively inhibited the phosphorylation of Stat3 at Tyr705 in cancer cell lines. The prodrugs exhibited selectivity for Stat3 over other SH2 domain-containing proteins, indicating their potential as targeted therapies .
Case Study 2: HDAC Inhibition
Research indicated that derivatives of this compound showed significant activity against HDACs, leading to increased acetylation of histones and subsequent changes in gene expression profiles associated with cancer cell growth suppression .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl Phosphonoacetate | Two ethyl groups attached to phosphonate | Commonly used in various organic reactions |
Triethyl Phosphate | Three ethyl groups attached to phosphate | Often used as a solvent and reagent |
Methyl Phosphonoacetate | Methyl group instead of tert-butyl | Less sterically hindered, leading to different reactivity patterns |
The unique combination of a tert-butyl group with two ethyl groups enhances the steric properties and reactivity of this compound compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl diethylphosphonoacetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via phosphorylation of tert-butyl acetate derivatives. A common route involves reacting diethyl phosphite with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride in THF) to form the phosphonoacetate ester . Reaction temperature (optimized at 0–5°C), solvent polarity, and stoichiometric ratios of reagents are critical for minimizing side reactions (e.g., hydrolysis or over-phosphorylation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .
Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Use a face shield during bulk transfers .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Analysis : -NMR should show characteristic peaks: δ ~1.2–1.4 ppm (t, 6H, P-O-CHCH), δ ~1.4 ppm (s, 9H, tert-butyl), and δ ~3.6–4.2 ppm (m, 4H, P-O-CH) .
- Mass Spectrometry : ESI-MS should display [M+Na] at m/z 275.1 (CHOP, theoretical 252.24 g/mol) .
Advanced Research Questions
Q. How does the tert-butyl group in this compound influence its reactivity in Horner-Wadsworth-Emmons (HWE) olefination reactions?
- Methodological Answer : The tert-butyl group acts as a steric shield, stabilizing the phosphonate intermediate and reducing side reactions (e.g., β-elimination). Comparative studies with methyl or ethyl esters show higher yields (75–90%) for tert-butyl derivatives in HWE reactions due to enhanced solubility in non-polar solvents (e.g., toluene) and slower hydrolysis rates .
Q. What experimental design strategies optimize this compound’s use in stereoselective alkene synthesis?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (THF, DCM) to stabilize the ylide intermediate.
- Temperature Control : Maintain −78°C during ylide formation to prevent racemization.
- Substrate Scope : Test aldehydes with varying electronic profiles (electron-deficient vs. electron-rich) to assess stereoselectivity. Statistical tools (e.g., DoE) can identify critical factors (e.g., base strength, reaction time) .
Q. How can researchers resolve contradictions in reported hydrolysis rates of this compound under acidic vs. basic conditions?
- Methodological Answer : Contradictions arise from solvent effects and counterion interactions. For example:
- Acidic Hydrolysis (HCl/THF) : Rapid cleavage of the tert-butyl ester occurs (t ~2 h at 25°C), but the phosphonate group remains intact.
- Basic Hydrolysis (NaOH/MeOH) : Both ester and phosphonate groups hydrolyze, forming phosphoric acid derivatives. Use -NMR to monitor intermediate species and adjust pH to control selectivity .
Q. What advanced techniques characterize the dynamic conformational behavior of this compound in solution?
- Methodological Answer :
- Low-Temperature NMR : Resolve rotational barriers of the tert-butyl group (ΔG ~10–12 kcal/mol) .
- DFT Calculations : Model solvent effects (e.g., explicit THF molecules) to explain equatorial vs. axial conformer stability. Benchmarked against crystallographic data .
Q. Safety and Stability
Q. What are the long-term storage recommendations for this compound to prevent degradation?
- Methodological Answer : Store in airtight containers under nitrogen at −20°C. Avoid exposure to moisture (hydrolysis risk) and light (UV-induced radical reactions). Conduct quarterly purity checks via TLC (R ~0.5 in 30% ethyl acetate/hexane) .
Q. How does this compound’s stability compare to analogous phosphonates (e.g., dimethyl or diphenyl derivatives) under oxidative conditions?
Properties
IUPAC Name |
tert-butyl 2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGNISFSSLEGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378639 | |
Record name | tert-Butyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27784-76-5 | |
Record name | tert-Butyl diethylphosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl Diethylphosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | t-Butyl diethyl phosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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